2-Propylthiazolo[4,5-c]quinolin-4-amine

Catalog No.
S523920
CAS No.
256922-53-9
M.F
C13H13N3S
M. Wt
243.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylthiazolo[4,5-c]quinolin-4-amine

CAS Number

256922-53-9

Product Name

2-Propylthiazolo[4,5-c]quinolin-4-amine

IUPAC Name

2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

InChI

InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15)

InChI Key

NFYMGJSUKCDVJR-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N

Solubility

Soluble in DMSO

Synonyms

CL-075; CL-075; CL075.

Canonical SMILES

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N

Description

The exact mass of the compound 2-Propylthiazolo[4,5-c]quinolin-4-amine is 243.083 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Presence in Human Blood

    A study published in the International Journal of Molecular Sciences identified 2-Propylthiazolo[4,5-c]quinolin-4-amine as a metabolite found in human blood samples (Human Metabolome Database: ). Metabolites are compounds formed by the breakdown of other substances in the body. This finding suggests that 2-Propylthiazolo[4,5-c]quinolin-4-amine might be a byproduct of another molecule, but the origin and function remain unknown.

  • Chemical Structure

    The National Institutes of Health's PubChem database provides the chemical structure and basic properties of 2-Propylthiazolo[4,5-c]quinolin-4-amine (PubChem: ). The structure combines a thiazole ring and a quinoline ring, both of which are known to be present in various biologically active molecules. This suggests potential for further investigation into its biological properties.

  • Commercial Availability

    Several chemical suppliers offer 2-Propylthiazolo[4,5-c]quinolin-4-amine for purchase (BLD Pharm: , CymitQuimica). The availability for purchase indicates potential research interest in its properties and applications.

2-Propylthiazolo[4,5-c]quinolin-4-amine has the molecular formula C13H13N3S and a molecular weight of approximately 243.33 g/mol . This compound features a thiazole ring fused to a quinoline structure, which contributes to its unique properties. It is classified as a Toll-like receptor 8 agonist, making it significant in modulating immune responses .

The chemical reactivity of 2-propylthiazolo[4,5-c]quinolin-4-amine is primarily characterized by its ability to participate in various organic reactions typical of nitrogen-containing heterocycles. It can undergo electrophilic substitutions and nucleophilic additions due to the presence of the amine group. The compound's reactivity profile allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

2-Propylthiazolo[4,5-c]quinolin-4-amine exhibits notable biological activities, particularly as an agonist for Toll-like receptor 8 (TLR8). This interaction is crucial for activating both innate and adaptive immune responses. Studies have indicated that it has an effective concentration (EC50) of approximately 1.32 μM in TLR8 agonism, showcasing its potency in stimulating immune pathways . Additionally, compounds within this chemical class have been explored for their potential anti-tumor and anti-inflammatory properties.

The synthesis of 2-propylthiazolo[4,5-c]quinolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and quinoline derivatives under acidic conditions. For example, starting from 2-propylthiazole and a suitable quinoline precursor can yield the desired compound through cyclization reactions involving amine functionalities .

Example Synthesis Steps:

  • Formation of Thiazole: Synthesize thiazole via cyclization of appropriate precursors.
  • Quinoline Derivative Preparation: Prepare quinoline derivatives through methods such as Skraup synthesis.
  • Cyclization: Combine the thiazole and quinoline derivatives in the presence of acid catalysts to form 2-propylthiazolo[4,5-c]quinolin-4-amine.

Due to its immunomodulatory effects, 2-propylthiazolo[4,5-c]quinolin-4-amine is being investigated for potential applications in vaccine adjuvants and therapies for autoimmune diseases. Its ability to activate TLR8 makes it a candidate for enhancing vaccine efficacy by promoting stronger immune responses against pathogens or tumors.

Research into the interactions of 2-propylthiazolo[4,5-c]quinolin-4-amine with biological systems has highlighted its role in modulating immune cell activation. Studies have shown that it can enhance cytokine production and promote dendritic cell maturation when used in conjunction with other immunotherapeutic agents . This suggests potential synergistic effects when combined with other TLR agonists or immunomodulators.

Several compounds share structural similarities with 2-propylthiazolo[4,5-c]quinolin-4-amine. These include:

Compound NameStructure TypeNotable Activity
2-butylthiazolo[4,5-c]quinolin-4-amineThiazoloquinolineTLR8 Agonist
2-pentylthiazolo[4,5-c]quinolin-4-amineThiazoloquinolineTLR8 Agonist
6-aminoquinolineQuinolineAntimicrobial
3-amino-thiazoleThiazoleAnticancer

Uniqueness

While many compounds exhibit TLR8 agonistic activity, the specific structural features of 2-propylthiazolo[4,5-c]quinolin-4-amine—such as its propyl substitution on the thiazole—contribute to its distinct efficacy and specificity compared to other thiazoloquinolines. This unique substitution pattern may influence its binding affinity and selectivity towards TLR8 over other receptors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.08301860 g/mol

Monoisotopic Mass

243.08301860 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3M-002

Dates

Modify: 2023-08-15
1: Pang M, Bala S, Kodys K, Catalano D, Szabo G. Inhibition of TLR8- and TLR4-induced Type I IFN induction by alcohol is different from its effects on inflammatory cytokine production in monocytes. BMC Immunol. 2011 Sep 30;12:55. doi: 10.1186/1471-2172-12-55. PubMed PMID: 21962237; PubMed Central PMCID: PMC3203086.
2: Du M, Butchi NB, Woods T, Peterson KE. Poly-thymidine oligonucleotides mediate activation of murine glial cells primarily through TLR7, not TLR8. PLoS One. 2011;6(7):e22454. doi: 10.1371/journal.pone.0022454. Epub 2011 Jul 21. PubMed PMID: 21811614; PubMed Central PMCID: PMC3141064.
3: Dowling DJ, Tan Z, Prokopowicz ZM, Palmer CD, Matthews MA, Dietsch GN, Hershberg RM, Levy O. The ultra-potent and selective TLR8 agonist VTX-294 activates human newborn and adult leukocytes. PLoS One. 2013;8(3):e58164. doi: 10.1371/journal.pone.0058164. Epub 2013 Mar 4. PubMed PMID: 23483986; PubMed Central PMCID: PMC3587566.
4: Elavazhagan S, Fatehchand K, Santhanam V, Fang H, Ren L, Gautam S, Reader B, Mo X, Cheney C, Briercheck E, Vasilakos JP, Dietsch GN, Hershberg RM, Caligiuri M, Byrd JC, Butchar JP, Tridandapani S. Granzyme B expression is enhanced in human monocytes by TLR8 agonists and contributes to antibody-dependent cellular cytotoxicity. J Immunol. 2015 Mar 15;194(6):2786-95. doi: 10.4049/jimmunol.1402316. Epub 2015 Feb 9. PubMed PMID: 25667415; PubMed Central PMCID: PMC4355383.
5: Makni-Maalej K, Marzaioli V, Boussetta T, Belambri SA, Gougerot-Pocidalo MA, Hurtado-Nedelec M, Dang PM, El-Benna J. TLR8, but not TLR7, induces the priming of the NADPH oxidase activation in human neutrophils. J Leukoc Biol. 2015 Jun;97(6):1081-7. doi: 10.1189/jlb.2A1214-623R. Epub 2015 Apr 15. PubMed PMID: 25877926.
6: Tanji H, Ohto U, Shibata T, Miyake K, Shimizu T. Structural reorganization of the Toll-like receptor 8 dimer induced by agonistic ligands. Science. 2013 Mar 22;339(6126):1426-9. doi: 10.1126/science.1229159. PubMed PMID: 23520111.
7: Yang H, He ZQ, Zhao YX, Wang KW, Zheng D, Su ZL, Tong J, Ma J, Wang SJ, Xu HX. [Expression of TLR8 in human cervical cancer HeLa cells and the effect of TLR8 agonist on the cell proliferation and apoptosis]. Zhonghua Zhong Liu Za Zhi. 2011 Sep;33(9):643-8. Chinese. PubMed PMID: 22340042.
8: Du J, Wu Z, Ren S, Wei Y, Gao M, Randolph GJ, Qu C. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity. Vaccine. 2010 Aug 31;28(38):6273-81. doi: 10.1016/j.vaccine.2010.06.117. Epub 2010 Jul 15. PubMed PMID: 20637759; PubMed Central PMCID: PMC3031106.
9: Chai HH, Lim D, Suk JE, Choi BH, Cho YM. Design of anti-BVDV drug based on common chemical features, their interaction, and scaffolds of TLR8 agonists. Int J Biol Macromol. 2016 Nov;92:1095-1112. doi: 10.1016/j.ijbiomac.2016.08.022. Epub 2016 Aug 9. PubMed PMID: 27519290.
10: Voo KS, Bover L, Harline ML, Weng J, Sugimoto N, Liu YJ. Targeting of TLRs inhibits CD4+ regulatory T cell function and activates lymphocytes in human peripheral blood mononuclear cells. J Immunol. 2014 Jul 15;193(2):627-34. doi: 10.4049/jimmunol.1203334. Epub 2014 Jun 13. PubMed PMID: 24928999; PubMed Central PMCID: PMC4347808.
11: Chou MH, Huang YH, Lin TM, Du YY, Tsai PC, Hsieh CS, Chuang JH. Selective activation of Toll-like receptor 7 in activated hepatic stellate cells may modulate their profibrogenic phenotype. Biochem J. 2012 Oct 1;447(1):25-34. doi: 10.1042/BJ20112058. PubMed PMID: 22765640.
12: Moreno M, Mol BM, von Mensdorff-Pouilly S, Verheijen RH, de Jong EC, von Blomberg BM, van den Eertwegh AJ, Scheper RJ, Bontkes HJ. Differential indirect activation of human invariant natural killer T cells by Toll-like receptor agonists. Immunotherapy. 2009 Jul;1(4):557-70. doi: 10.2217/imt.09.30. PubMed PMID: 20635987.

Explore Compound Types